(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride

描述

Systematic IUPAC Nomenclature and Structural Formula

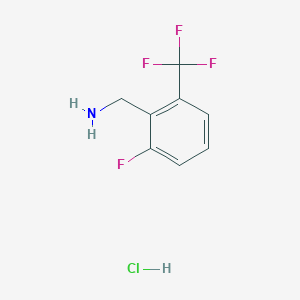

The compound (2-fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride is systematically named according to IUPAC guidelines as [2-fluoro-6-(trifluoromethyl)phenyl]methanamine hydrochloride . Its structural formula consists of a benzene ring with three substituents:

- A fluorine atom at the ortho position (C2)

- A trifluoromethyl group (-CF₃) at the para position relative to fluorine (C6)

- A methylamine group (-CH₂NH₂) at the benzylic position (C1), which is protonated as a hydrochloride salt.

The structural formula is represented as:

$$ \text{C}8\text{H}8\text{ClF}_4\text{N} $$

with a molecular weight of 229.60 g/mol .

Molecular Descriptors: CAS Registry Number, SMILES Notation, and InChI Key

Key molecular identifiers for this compound include:

| Descriptor | Value |

|---|---|

| CAS Registry Number | 643088-07-7 |

| SMILES Notation | C1=CC(=C(C(=C1)F)CN)C(F)(F)F.Cl |

| InChI Key | YSYBSZNUTHPMGA-UHFFFAOYSA-N |

| Molecular Formula | C₈H₈ClF₄N |

| Monoisotropic Mass | 229.021 Da |

The SMILES string explicitly defines the substitution pattern: a fluorine atom at position 2, a trifluoromethyl group at position 6, and an amine-functionalized methyl group at position 1, with a chloride counterion.

Comparative Analysis of Trifluoromethyl-Substituted Benzylamine Derivatives

Trifluoromethyl-substituted benzylamines exhibit distinct physicochemical properties based on substitution patterns. Below is a comparative analysis of structurally related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)benzylamine | 3300-51-4 | C₈H₈F₃N | 175.15 | 191.0 ± 35.0 | 1.2 ± 0.1 |

| 3,5-Bis(trifluoromethyl)benzylamine | 85068-29-7 | C₉H₇F₆N | 243.15 | 82–84 (15 mmHg) | 1.3653 |

| 2-Fluoro-6-(trifluoromethyl)benzylamine | 239087-06-0 | C₈H₇F₄N | 193.14 | 173.2 ± 35.0 | 1.312 ± 0.06 |

Key Observations:

- Electronic Effects : The ortho-fluoro and para-trifluoromethyl groups in the target compound induce strong electron-withdrawing effects, reducing basicity compared to non-fluorinated analogs like 4-(trifluoromethyl)benzylamine.

- Steric Influence : The ortho fluorine atom creates steric hindrance, limiting rotational freedom around the C1-C2 bond. This contrasts with 3,5-bis(trifluoromethyl)benzylamine, where symmetrical substitution minimizes steric strain.

- Synthetic Accessibility : The hydrochloride salt form enhances crystallinity, simplifying purification compared to non-salt derivatives such as 2-fluoro-6-(trifluoromethyl)benzylamine (CAS 239087-06-0).

Structural Implications for Reactivity:

- The amine group participates in nucleophilic reactions (e.g., acylation, sulfonation), while the trifluoromethyl group stabilizes adjacent positive charges through inductive effects.

- Fluorine substitution at C2 directs electrophilic aromatic substitution to the C4 position, as demonstrated in halogenation studies of related compounds.

属性

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-7-3-1-2-6(5(7)4-13)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBSZNUTHPMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695960 | |

| Record name | 1-[2-Fluoro-6-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643088-07-7 | |

| Record name | 1-[2-Fluoro-6-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile to Protected Benzylamine Derivative

A prominent method begins with 2-fluoro-6-(trifluoromethyl)benzonitrile as the starting material, which is reduced in the presence of a catalyst and di-tert-butyl dicarbonate to form a protected benzylamine intermediate, specifically tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate.

- Catalyst: Nickel chloride hexahydrate (e.g., 12.6 g per 100 g nitrile)

- Solvent: Methanol (approx. 1500 mL for 100 g nitrile)

- Reducing agent: Sodium borohydride (e.g., 60 g added in batches over 1-2 hours)

- Temperature: Maintained between 0-15°C during addition, then stirred at 10-25°C for 8 hours or overnight

- Workup: Addition of diethylenetriamine, followed by extraction with ethyl acetate and washing with saturated sodium bicarbonate and brine

- Yield: High molar yields reported, e.g., 94.8% to 98.4% for the carbamate intermediate

After isolation, the carbamate intermediate is subjected to further transformation to yield the target amine hydrochloride salt.

Conversion of Carbamate to (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine Hydrochloride

The tert-butyl carbamate intermediate is reacted with urea and concentrated hydrochloric acid under reflux conditions to remove the protecting group and form the amine hydrochloride salt.

- Reagents: Urea (approx. equimolar to carbamate), concentrated HCl (e.g., 360 mL per 300 g carbamate)

- Solvent: Water (e.g., 600 mL)

- Conditions: Reflux for 10 hours, followed by cooling and crystallization at 5-10°C

- Purification: Recrystallization from ethyl acetate at reflux and cooling to 5-10°C

- Yield: Approximately 91.3% molar yield for the hydrochloride salt; total two-step yield around 89.8%

This method yields a white powder of this compound with high purity.

Alternative Synthetic Route via Phthalimide Intermediate

Another well-documented synthetic approach involves the following steps:

Preparation of 2-fluoro-6-(trifluoromethyl)benzyl alcohol from 3-fluorotrifluorotoluene via lithiation and carboxylation, followed by reduction.

Conversion of benzyl alcohol to mesylate and chloromethyl derivatives by reaction with methanesulfonyl chloride and triethylamine in dichloromethane at 0-10°C.

Formation of phthalimide derivative by nucleophilic substitution of the mesylate/chloromethyl compound with phthalimide under alkaline conditions or by Mitsunobu reaction of benzyl alcohol with phthalimide, triphenylphosphine, and DIAD.

Hydrazinolysis of phthalimide to release the free amine.

| Step | Conditions & Reagents | Yield & Purity |

|---|---|---|

| Lithiation & Carboxylation | n-Butyllithium at -78°C, CO2 bubbling, quench with HCl | 85% yield, 98% purity (acid intermediate) |

| Mesylation | MsCl, triethylamine, DCM, 0-10°C, 1 hour | Crude mixture used directly |

| Phthalimide substitution | Phthalimide, triethylamine, DMF, 80°C, 8 hours | Off-white solid, used without purification |

| Mitsunobu reaction alternative | Phthalimide, PPh3, DIAD, THF, 0-10°C, 2 hours | 200 g off-white solid from 39 g alcohol |

| Hydrazinolysis | Hydrazine hydrate, ethanol, 80-85°C, 1.5 hours | 85% yield, 98% purity (amine) |

This route allows for efficient preparation of the free amine, which can be converted to the hydrochloride salt by acidification.

Process Optimization and Purification

- Reactions are typically performed under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.

- Temperature control is critical, especially during lithiation and reduction steps, to maintain selectivity and yield.

- Workup involves multiple extraction and washing steps to remove inorganic salts and by-products.

- Crystallization from ethyl acetate or similar solvents is used to purify the final hydrochloride salt.

- Vacuum drying at moderate temperatures (e.g., 45°C) ensures removal of residual solvents without decomposition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reduction of benzonitrile | 2-Fluoro-6-(trifluoromethyl)benzonitrile | NiCl2·6H2O, NaBH4, di-tert-butyl dicarbonate, MeOH, 0-25°C | 94.8-98.4 | High | Forms tert-butyl carbamate intermediate |

| Carbamate deprotection | tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate | Urea, conc. HCl, reflux, water | 89.8 | High | Produces amine hydrochloride salt |

| Phthalimide route (nucleophilic substitution) | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | MsCl, triethylamine, phthalimide, DMF, 80°C | ~85 | High | Two-step: mesylation + substitution |

| Phthalimide route (Mitsunobu) | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | Phthalimide, PPh3, DIAD, THF, 0-10°C | High | High | Alternative to nucleophilic substitution |

| Hydrazinolysis | Phthalimide derivative | Hydrazine hydrate, ethanol, 80-85°C | 85 | 98 | Releases free amine from phthalimide |

化学反应分析

Types of Reactions

(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Intermediate for Drug Synthesis

One of the primary applications of (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor for Elagolix, a medication used to treat endometriosis and uterine fibroids. The compound's role in synthesizing Elagolix highlights its importance in developing treatments for significant medical conditions .

Trifluoromethyl Group in Drug Design

The trifluoromethyl group present in this compound is known to enhance the pharmacokinetic properties of drugs, including their metabolic stability and lipophilicity. This feature makes it a valuable component in the design of new drugs targeting various receptors, including the gonadotropin-releasing hormone receptor, which plays a crucial role in reproductive health .

Physical Properties

The compound has specific physical properties that influence its handling and application:

- Molecular Formula : C8H8ClF4N

- Molecular Weight : 229.60 g/mol

- Boiling Point : Approximately 173.2 °C

- Density : 1.312 g/cm³

- Storage Conditions : Should be kept in a dark, inert atmosphere at temperatures between 2-8 °C .

Safety Information

Handling of this compound requires caution due to its corrosive nature:

- Hazard Statements : Causes severe skin burns and eye damage.

- Precautionary Measures : Use appropriate personal protective equipment (PPE) when handling this compound .

Drug Development Case Study

A notable case study involves the optimization of drug candidates containing the trifluoromethyl group. Research demonstrated that compounds synthesized from this compound exhibited enhanced biological activity against specific targets, leading to the identification of promising candidates for further development .

Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand how modifications to the (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine structure affect its interaction with biological targets such as enzymes and receptors. These studies provide insights into optimizing lead compounds for better efficacy and safety profiles .

Summary Table of Applications

作用机制

The mechanism of action of (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

Table 1: Structural Comparison of Fluorinated Phenylmethanamine Derivatives

Key Differences and Implications

Substituent Position and Electronic Effects: The 2-fluoro-6-CF₃ substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, which may influence receptor binding in drug discovery. The 2,6-difluoro-4-CF₃ analog (CAS 1391449-67-4) introduces additional fluorine atoms, enhancing lipophilicity and resistance to oxidative degradation compared to the mono-fluorinated target compound .

Backbone Modifications :

- Replacing the methanamine group with an ethylamine backbone (e.g., CAS 3803-25-6) increases molecular weight and may affect pharmacokinetic parameters such as absorption and distribution .

生物活性

(2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group is known to enhance the compound's pharmacological properties, including its binding affinity to various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF4N, characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position of the phenyl ring. This unique structure contributes to its biological activity by influencing its interaction with enzymes and receptors.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can lead to increased binding affinity and selectivity for target proteins. This results in modulation of various biological pathways, potentially leading to therapeutic effects.

Biological Activity Assessment

Several studies have evaluated the biological activity of this compound, focusing on its effects on different cellular systems and disease models.

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Activity : In a study evaluating various dihydroquinazolinone analogs, it was found that substituents similar to those in this compound significantly enhanced antiproliferative activity against HepG2 cells, with an EC50 value of 0.048 μM, indicating strong potential for cancer therapy applications .

- EGFR Inhibition : The compound was tested against the epidermal growth factor receptor (EGFR), showing promising results with a residual activity value of only 3% at a concentration of 10 µM. This suggests potent inhibitory effects on cell proliferation mediated by EGFR signaling pathways .

- Antiviral Properties : Research indicated that fluorinated compounds similar to this compound exhibited significant antiviral activity against HIV reverse transcriptase, highlighting the potential for developing antiviral therapeutics based on this scaffold .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-6-(trifluoromethyl)phenyl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via reduction of its nitrile precursor, 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS: 239087-06-0), using sodium borohydride (NaBH4) in tetrahydrofuran (THF) with a palladium catalyst. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This approach is analogous to methods for structurally similar aryl methanamines .

- Key Data : The intermediate nitrile (exact mass: 193.01022) can be verified via high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect coupling between the aromatic protons and fluorine atoms (e.g., splitting patterns due to <sup>19</sup>F–<sup>1</sup>H coupling).

- <sup>19</sup>F NMR : A singlet near -60 ppm for the trifluoromethyl group.

- Mass Spectrometry : Use HRMS to confirm the molecular ion ([M+H]<sup>+</sup> at m/z 228.05 for the free base).

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particles.

- Store in a desiccator at 2–8°C, as hydrochloride salts of aromatic amines are hygroscopic and prone to decomposition under humidity .

- Reference : Safety protocols from certified standards (e.g., MedChemExpress guidelines) emphasize these measures .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing fluorine/trifluoromethyl groups?

- Methodological Answer :

- Fluorination : Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for efficient fluorine substitution, as demonstrated in pyridine analogs .

- Trifluoromethylation : Employ copper-mediated cross-coupling with CF3I under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How to resolve contradictions in NMR data caused by fluorine coupling?

- Methodological Answer :

- Use <sup>19</sup>F–<sup>1</sup>H decoupling experiments to simplify <sup>1</sup>H NMR spectra.

- For ambiguous peaks, acquire 2D NMR (e.g., COSY or HSQC) to assign protons adjacent to fluorine .

Q. How to design stability studies under varying pH and temperature?

- Methodological Answer :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.

- Analyze degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid).

Q. What purification strategies address polar functional groups?

- Methodological Answer :

- Use reverse-phase column chromatography (C18 silica, 10–100% acetonitrile gradient) to separate polar impurities.

- Recrystallize from ethanol/water (3:1) to isolate high-purity crystals.

- Data : Similar fluorinated methanamines show improved purity after recrystallization .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry or materials science?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。